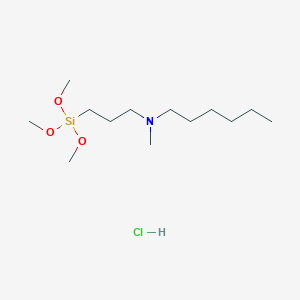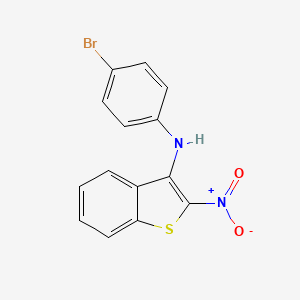
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to a hexan-1-amine moiety. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride typically involves the reaction of N-methylhexan-1-amine with 3-chloropropyltrimethoxysilane. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trimethoxysilyl group can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and methanol.
Condensation Reactions: The silanol groups formed during hydrolysis can further react with other silanol groups or siloxanes to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation Conditions: Condensation reactions are often facilitated by the presence of catalysts such as acids or bases.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Hydrolysis Products: The primary products of hydrolysis are silanols and methanol.
Condensation Products: The condensation reactions lead to the formation of siloxane bonds, resulting in polymeric or oligomeric siloxanes.
Applications De Recherche Scientifique
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their biocompatibility and functionality.
Medicine: In medical research, the compound is explored for its potential use in drug delivery systems and as a component of diagnostic tools.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility of different materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-trimethoxysilylpropyl)butylamine: This compound has a similar structure but with a butyl group instead of a hexyl group.
N-(3-trimethoxysilylpropyl)ethylenediamine: This compound contains an ethylenediamine moiety, providing additional functionality for complexation and coordination chemistry.
Uniqueness
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride is unique due to its specific combination of a hexyl group and a trimethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Additionally, the presence of the methyl group on the amine nitrogen enhances its stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
139122-82-0 |
|---|---|
Formule moléculaire |
C13H32ClNO3Si |
Poids moléculaire |
313.93 g/mol |
Nom IUPAC |
N-methyl-N-(3-trimethoxysilylpropyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H31NO3Si.ClH/c1-6-7-8-9-11-14(2)12-10-13-18(15-3,16-4)17-5;/h6-13H2,1-5H3;1H |
Clé InChI |
ASMJTVFUJQVYHO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C)CCC[Si](OC)(OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)

![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)

![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)


![3-[2-Methyl-4-(3-methylbutyl)phenyl]thiophene-2-sulfonyl chloride](/img/structure/B14275811.png)


